ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate is a complex organic compound featuring a thiazolopyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate typically involves multi-step organic reactions:
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Formation of Thiazolopyrimidine Core
Starting Materials: 2-aminothiazole and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under reflux in ethanol with a catalytic amount of acetic acid to form the thiazolopyrimidine intermediate.
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Acylation
Intermediate: The thiazolopyrimidine intermediate is then acylated using acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group.
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Piperidine Carboxylation
Final Step: The acylated intermediate is reacted with ethyl 3-piperidinecarboxylate under basic conditions (e.g., sodium hydride in DMF) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced chromatographic methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of carboxylic acids or ketones depending on the site of oxidation.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction typically results in the formation of alcohols or amines.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as a building block for synthesizing more complex molecules.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which could be useful in drug development.
Antimicrobial Activity: Shows potential as an antimicrobial agent against various pathogens.
Medicine
Therapeutic Agents: Explored for its potential in treating diseases such as cancer, due to its ability to interfere with cellular processes.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism by which ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Interfering with metabolic pathways, leading to the inhibition of cell growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds with piperidine rings that exhibit similar biological activities.
Uniqueness
Structural Complexity: The combination of thiazolopyrimidine and piperidine moieties makes it unique.
Biological Activity: Exhibits a broader range of biological activities compared to simpler analogs.
Conclusion
Ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate is a compound of significant interest due to its complex structure and diverse applications in various fields
Properties
IUPAC Name |
ethyl 1-[2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-23-15(22)11-4-3-7-18(9-11)14(21)8-12-10-24-16-17-6-5-13(20)19(12)16/h5-6,11-12H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGSSCFTJVEGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CC2CSC3=NC=CC(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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